molecular formula C6H6BrN3O4 B11714850 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B11714850
M. Wt: 264.03 g/mol
InChI Key: PWFMQPIGJJKLQY-UHFFFAOYSA-N
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Description

2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound that features a pyrazole ring substituted with bromine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both bromine and nitro groups on the pyrazole ring.

Biological Activity

2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring with a bromine atom and a nitro group, contributing to its unique biological properties. This compound is of interest in medicinal chemistry due to its potential antimicrobial, anti-inflammatory, and anticancer activities. The combination of the bromine and nitro groups enhances its interaction with various biological targets, making it a promising candidate for drug development.

  • Molecular Formula : C₆H₆BrN₃O₄
  • Molecular Weight : 264.03 g/mol
  • CAS Number : 2171323-81-0

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. The presence of the nitro group in this compound is believed to enhance its efficacy against various bacterial strains. For instance, studies have indicated that compounds with similar structures demonstrate activity against pathogens such as E. coli and Staphylococcus aureus .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various models. In particular, compounds containing the pyrazole nucleus have been reported to inhibit inflammatory pathways effectively. For example, this compound may act on cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Anticancer Properties

The anticancer activity of pyrazole derivatives has gained attention in recent years. In vitro studies suggest that this compound could inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The mechanism is likely linked to its ability to interact with specific molecular targets involved in cancer progression .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound, against multiple bacterial strains using the disc diffusion method. The results indicated a significant zone of inhibition for the compound against Bacillus subtilis and E. coli, comparable to standard antibiotics .

Study 2: Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, treatment with this compound resulted in a marked reduction in paw edema compared to control groups. The compound exhibited a dose-dependent effect, suggesting its potential as an anti-inflammatory agent .

Study 3: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF7). Results showed that treatment with this compound led to significant cell death and reduced viability, indicating its potential as an anticancer drug candidate .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid Similar pyrazole structureAntimicrobial and anti-inflammatory
5-nitro-1H-pyrazole Lacks bromine substituentModerate antimicrobial activity
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid Contains chlorine instead of bromineVaries in reactivity and activity
5-bromo-3-methylpyrazole Contains methyl instead of propanoic acidDifferent functional properties

Properties

Molecular Formula

C6H6BrN3O4

Molecular Weight

264.03 g/mol

IUPAC Name

2-(5-bromo-3-nitropyrazol-1-yl)propanoic acid

InChI

InChI=1S/C6H6BrN3O4/c1-3(6(11)12)9-4(7)2-5(8-9)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

PWFMQPIGJJKLQY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])Br

Origin of Product

United States

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